molecular formula C11H10O2S B3385212 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid CAS No. 6179-20-0

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B3385212
CAS No.: 6179-20-0
M. Wt: 206.26 g/mol
InChI Key: PYPHCGKGCYJPCN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid (C₁₁H₁₀O₂S) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with methyl groups at positions 3 and 5 and a carboxylic acid group at position 2. Its structural attributes include:

  • Molecular formula: C₁₁H₁₀O₂S
  • SMILES: CC₁=CC₂=C(C=C₁)SC(=C₂C)C(=O)O
  • InChIKey: PYPHCGKGCYJPCN-UHFFFAOYSA-N . The compound’s planar benzothiophene system and electron-donating methyl groups influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name

3,5-dimethyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPHCGKGCYJPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethylphenylthiourea with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives, including 3,5-dimethyl-1-benzothiophene-2-carboxylic acid. Research indicates that compounds in this class exhibit significant activity against various pathogens, including Helicobacter pylori. A study showed that derivatives of benzothiophene demonstrated efficacy against multiple bacterial strains, suggesting potential for developing new antibiotics .

Antiparasitic Agents

The compound has also been explored as a potential antiparasitic agent. For instance, thiazolyl-benzothiophenamides, which include structural motifs similar to this compound, were found to be active against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure–activity relationship (SAR) studies indicated that modifications to the benzothiophene core can enhance bioactivity while maintaining selectivity against human cells .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its derivatives can be synthesized through palladium-catalyzed reactions, which allow for the formation of benzothiophene esters and other functionalized compounds . This versatility is crucial for developing new materials and pharmaceuticals.

Catalytic Applications

The compound has been investigated for its role in catalysis. For example, CuO nanoparticles have been employed in the green synthesis of various organic compounds using benzothiophene derivatives as substrates. This approach highlights the potential environmental benefits of using such compounds in catalytic processes .

Data Tables

Application AreaDescriptionReferences
Antimicrobial ActivityActive against Helicobacter pylori and other bacteria
Antiparasitic AgentsEffective against Trypanosoma brucei with promising SAR findings
Synthetic IntermediatesUsed in palladium-catalyzed synthesis of esters and other derivatives
Catalytic ApplicationsInvolved in green synthesis processes using CuO nanoparticles

Case Study 1: Antibacterial Properties

A study published in Nature demonstrated that derivatives of benzothiophene showed substantial antibacterial activity at low concentrations (MICs ranging from 2.5 to 5 µg/ml) against various pathogens including Staphylococcus aureus and Escherichia coli. The research emphasizes the potential of these compounds in addressing antibiotic resistance issues .

Case Study 2: Antiparasitic Efficacy

In an investigation into antiparasitic agents targeting Trypanosoma brucei, a derivative based on the benzothiophene structure was identified with an IC50 value of 0.75 µM. This finding underscores the importance of structural modifications to enhance bioactivity while minimizing toxicity to human cells .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,5-dimethyl-1-benzothiophene-2-carboxylic acid with structurally related heterocyclic carboxylic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthetic Yield
This compound C₁₁H₁₀O₂S 206.26 Not reported Carboxylic acid, benzothiophene, methyl Discontinued
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.38 243–246 Cyano, carbonyl, thiazolo-pyrimidine 68%
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 213–215 Cyano, carbonyl, furan 68%
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 268–269 Cyano, quinazoline, pyrimidine 57%

Key Observations :

  • Substituent Effects: The methyl groups in this compound enhance steric bulk and electron density compared to cyano-substituted analogs like 11b. This may reduce solubility in polar solvents but improve thermal stability .
  • Heterocyclic Core : Compounds 11a, 11b, and 12 feature fused thiazolo-pyrimidine or quinazoline rings, which confer distinct electronic properties and higher molecular weights compared to the simpler benzothiophene system .

Physicochemical and Spectral Properties

  • Spectral Signatures: IR Spectroscopy: The carboxylic acid group in this compound would show a strong C=O stretch (~1700 cm⁻¹), while cyano groups in 11a/b exhibit sharp peaks near 2200 cm⁻¹ . NMR: Methyl protons in the target compound resonate at δ ~2.2–2.4 ppm, similar to methyl groups in 11a (δ 2.24–2.37 ppm) .

Research Implications and Limitations

  • Gaps in Data : The absence of melting point and solubility data for this compound limits direct comparisons with analogs.

Biological Activity

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid (DBTCA) is an organic compound with significant potential in biological research due to its unique structural properties. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

DBTCA has the molecular formula C11H10O2S, indicating it is a derivative of benzothiophene, characterized by a sulfur atom within its ring structure. The presence of carboxylic acid and methyl groups enhances its reactivity and biological interactions.

Antimicrobial Properties

DBTCA has been investigated for its antimicrobial effects. Research indicates that it can disrupt bacterial cell membranes and inhibit essential enzymes, which may lead to cell death. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In cancer research, DBTCA has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism involves interference with cell cycle regulation pathways. For example, in vitro studies demonstrated that DBTCA could significantly reduce the viability of specific cancer cell lines, such as breast and colon cancer cells.

The mechanism of action for DBTCA involves interaction with specific molecular targets. Its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial membranes, while anticancer properties may arise from the inhibition of key signaling pathways involved in cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted by evaluated DBTCA against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
  • Cancer Cell Viability : Research published in reported that treatment with DBTCA at concentrations of 50 µM significantly decreased the viability of MCF-7 breast cancer cells by 70% after 48 hours.

Data Summary

Biological ActivityTarget OrganismsMIC (µg/mL)Effect on Cancer Cells
AntimicrobialS. aureus32Inhibits viability by 70% at 50 µM
E. coli32

Research Applications

DBTCA serves as a valuable building block in synthetic chemistry for developing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique properties make it a candidate for further exploration in drug development aimed at treating infections and cancers .

Q & A

Basic: How can I design an efficient synthesis route for 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid?

A multi-step synthesis approach is recommended. Begin with a benzothiophene precursor, such as 1-benzothiophene-2-carbaldehyde (CAS 3541-37-5), and introduce methyl groups at the 3- and 5-positions via Friedel-Crafts alkylation or directed ortho-methylation. Subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using KMnO₄ or RuO₄ under controlled conditions. For example, analogous methods for thiophene-2-carboxylic acid derivatives involve ester hydrolysis or carboxylation reactions . Ensure reaction optimization via temperature control and catalyst selection (e.g., Pd catalysts for coupling reactions).

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry for structural confirmation. For example:

  • ¹H NMR : Methyl protons (3,5-positions) typically appear as singlets at δ 2.3–2.6 ppm, while aromatic protons resonate between δ 7.0–8.0 ppm.
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) are critical.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀O₂S: calculated 214.0358). Cross-validate with literature data for analogous benzothiophene derivatives .

Advanced: How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from variations in assay conditions, compound purity, or cell-line specificity. To address this:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ measurement protocols).
  • Meta-Analysis : Compare data across studies with similar derivatives, such as anti-inflammatory or enzyme-inhibitory activities reported for thiophene-carboxylic acid analogs .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective. Key steps:

  • Geometry Optimization : Use basis sets like 6-31G(d,p) for accurate bond-length and angle predictions.
  • Electronic Structure Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Thermochemical Accuracy : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve atomization energy predictions (±2.4 kcal/mol error) .

Basic: How can reaction conditions be optimized to improve yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Temperature Gradients : Optimize exothermic steps (e.g., methylation) via dropwise reagent addition and ice baths. Reference protocols for similar thiophene syntheses .

Advanced: What strategies resolve contradictions in spectral data interpretation?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
  • Computational NMR Prediction : Tools like Gaussian or ACD/Labs can simulate spectra for comparison.
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination, as demonstrated for ethyl benzo[b]thiophene carboxylates .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

  • Derivatization : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the 3,5-positions.
  • Biological Screening : Test against targets like cyclooxygenase (COX) or kinases, referencing anti-inflammatory SAR models for thiophene derivatives .
  • QSAR Modeling : Correlate electronic parameters (e.g., logP, dipole moments) with activity using multivariate regression.

Basic: What are best practices for handling and storing this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the carboxylic acid group.
  • Handling : Use gloveboxes for moisture-sensitive steps, and refer to safety protocols for thiophene-carboxylic acids (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
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3,5-Dimethyl-1-benzothiophene-2-carboxylic acid

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